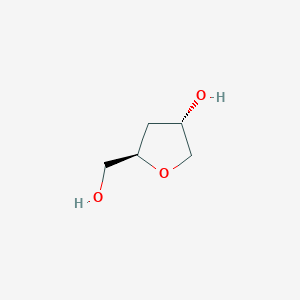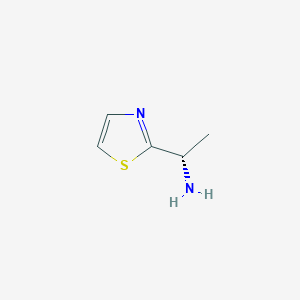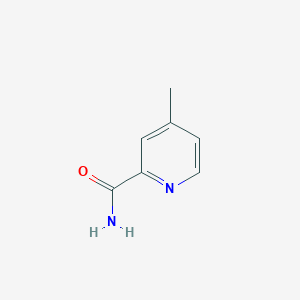
4-甲基吡啶-2-甲酰胺
描述
科学研究应用
医药:脲酶抑制
“4-甲基吡啶-2-甲酰胺”衍生物已被探索用于作为脲酶抑制剂。这种应用在开发治疗由脲解细菌引起的疾病(如胃溃疡和十二指肠溃疡,这些疾病会导致癌症)的疗法中具有重要意义。 这些化合物已被合成并测试了其对脲酶的抑制作用,结果令人鼓舞 .
作用机制
Target of Action
4-Methylpyridine-2-carboxamide, a pyridine carboxamide derivative, has been identified as a promising drug lead for Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) but inactive against other pathogens .
Mode of Action
Mechanistic studies revealed that 4-Methylpyridine-2-carboxamide is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It inhibits M. tuberculosis growth in macrophages by inducing autophagy .
Biochemical Pathways
It’s known that all components of vitamin b3, including pyridine derivatives, are precursors to the nicotinamide-derived redox cofactor,nicotinamide adenine dinucleotide (NAD) . This suggests that 4-Methylpyridine-2-carboxamide may influence NAD-dependent pathways.
Pharmacokinetics
A related pyridine carboxamide derivative showed high drug exposure and linear pharmacokinetics after intravenous and oral administration . The bioavailability was close to 100%, and the metabolic stability of the compound in hepatic microsomes of mice and humans was very high . These findings suggest that 4-Methylpyridine-2-carboxamide may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 4-Methylpyridine-2-carboxamide’s action are primarily its bacteriostatic effect on M. tuberculosis in liquid cultures and its bactericidal effect in macrophages . It also induces autophagy in macrophages, which may contribute to its anti-mycobacterial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylpyridine-2-carboxamide. For instance, a strain of Arthrobacter sp. KM-4, isolated from soil contaminated with pyridine-containing wastes, was found to degrade pyridines efficiently This suggests that environmental bacteria could potentially affect the bioavailability and efficacy of 4-Methylpyridine-2-carboxamide
生化分析
Biochemical Properties
4-Methylpyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of 4-Methylpyridine-2-carboxamide to the active sites of these enzymes .
Cellular Effects
The effects of 4-Methylpyridine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methylpyridine-2-carboxamide has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Methylpyridine-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity . Additionally, 4-Methylpyridine-2-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpyridine-2-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpyridine-2-carboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to 4-Methylpyridine-2-carboxamide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Methylpyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 4-Methylpyridine-2-carboxamide can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4-Methylpyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 4-Methylpyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, 4-Methylpyridine-2-carboxamide may localize to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Methylpyridine-2-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylpyridine-2-carboxamide may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
4-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSTRYKPBORIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467582 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-04-2 | |
| Record name | 4-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





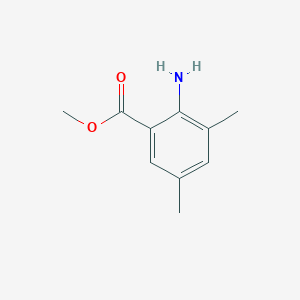
![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

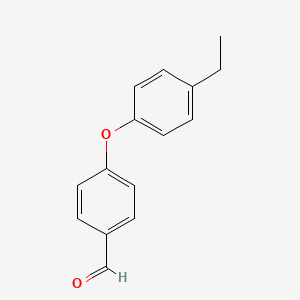
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
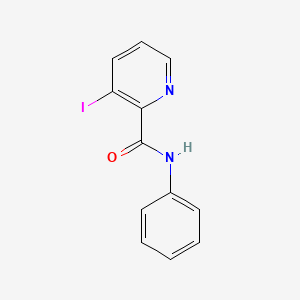


![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
